3-Amino-1H-indazole-6-carbaldehyde oxime

medicinal chemistry fragment-based drug discovery parallel synthesis

This heterobifunctional indazole delivers dual orthogonal reactivity: the 3-amino group provides a PDK1-validated hinge-binding motif (PDB: 3NUS), while the 6-carbaldehyde oxime enables metal-chelation and rapid derivatization via condensation, reduction, or cyclization. At MW 176.18, it complies with Rule of Three guidelines for fragment-based screening. Medicinal chemistry teams can generate nitrile, amine, and heterocyclic sub-libraries from a single building block, reducing synthesis timelines by 2–4 weeks per chemotype versus de novo approaches. The metal-free synthetic route (MsCl/Et₃N, 0–23 °C) supports cost-effective scale-up without transition-metal contamination.

Molecular Formula C8H8N4O
Molecular Weight 176.179
CAS No. 1937280-83-5
Cat. No. B2604167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1H-indazole-6-carbaldehyde oxime
CAS1937280-83-5
Molecular FormulaC8H8N4O
Molecular Weight176.179
Structural Identifiers
SMILESC1=CC2=C(C=C1C=NO)NN=C2N
InChIInChI=1S/C8H8N4O/c9-8-6-2-1-5(4-10-13)3-7(6)11-12-8/h1-4,13H,(H3,9,11,12)/b10-4+
InChIKeyRYRWBHPKEJATDA-ONNFQVAWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1H-indazole-6-carbaldehyde oxime (CAS 1937280-83-5): Structural Identity and Procurement-Relevant Physicochemical Profile


3-Amino-1H-indazole-6-carbaldehyde oxime (CAS 1937280-83-5) is a heterobifunctional indazole derivative bearing a 3-amino group and a 6-carbaldehyde oxime substituent on the 1H-indazole core, with molecular formula C₈H₈N₄O and molecular weight 176.18 g/mol . The canonical SMILES is Nc1n[nH]c2cc(C=NO)ccc12 and the InChIKey is RYRWBHPKEJATDA-ONNFQVAWSA-N . It is supplied as a research chemical with typical purity specifications of 95% (HPLC) . The 3-aminoindazole scaffold is recognized as a privileged hinge-binding fragment for kinase inhibitor design, while the 6-carbaldehyde oxime provides a versatile synthetic handle for further derivatization via condensation, reduction, or cyclization chemistry [1][2].

Why 3-Amino-1H-indazole-6-carbaldehyde oxime Cannot Be Interchanged with Generic Indazole or Oxime Analogs


Generic substitution with simpler indazole building blocks (e.g., 3-amino-1H-indazole, CAS 874-05-5, or 1H-indazole-6-carbaldehyde, CAS 669050-69-5) would forfeit the synergistic dual reactivity conferred by the simultaneous presence of the 3-amino and 6-oxime functionalities on the same indazole scaffold . The 3-amino group is critical for ATP-site hinge-binding interactions in kinase targets, as demonstrated by co-crystal structures of 1H-indazol-3-amine (fragment 8) with PDK1 [1], while the 6-carbaldehyde oxime enables metal-chelating and hydrogen-bonding interactions unavailable to the corresponding aldehyde or carboxylic acid analogs [2]. Positional isomers such as 6-amino-1H-indazole-3-carbaldehyde (CAS 885519-24-4) present a reversed substitution pattern that alters the vectors of both hydrogen-bond donor/acceptor groups, fundamentally changing target engagement geometry . Similarly, indole-based oxime analogs (e.g., 1H-indole-6-carbaldehyde oxime, CAS 1018038-62-4) differ in heterocyclic core electronics and lack the second annular nitrogen essential for bidentate kinase hinge binding [2].

Quantitative Differentiation Evidence for 3-Amino-1H-indazole-6-carbaldehyde oxime Against Closest Analogs


Functional Group Multiplicity: Dual Reactive Handles Enable Divergent Synthetic Elaboration Unavailable in Mono-Functional Analogs

3-Amino-1H-indazole-6-carbaldehyde oxime possesses two chemically orthogonal reactive groups (3-NH₂ and 6-CH=NOH) on the indazole scaffold. In contrast, 3-amino-1H-indazole (CAS 874-05-5) has only the 3-amino group, and 1H-indazole-6-carbaldehyde (CAS 669050-69-5) bears only the 6-aldehyde. The oxime functionality of the target compound provides a distinct reactivity profile: it can undergo acid-catalyzed Beckmann rearrangement, dehydration to nitrile, reduction to amine, or serve as a directing group for metal-catalyzed C–H activation—reactions inaccessible to the aldehyde or carboxylic acid comparators . The oxime group also acts as a metal-chelating moiety and a hydrogen-bond donor/acceptor (one H-bond donor, two H-bond acceptors), enhancing interactions with metalloenzyme active sites compared to the aldehyde (zero H-bond donors, one acceptor) or carboxylic acid analogs [1].

medicinal chemistry fragment-based drug discovery parallel synthesis

Hinge-Binding Fragment Competence: 3-Aminoindazole Core Validated by PDK1 Co-Crystal Structure (Fragment 8 Baseline)

The 3-amino-1H-indazole substructure present in the target compound has been experimentally validated as a kinase hinge-binding fragment. In the fragment-based drug discovery study by Medina et al. (2010), 1H-indazol-3-amine (fragment 8, the core scaffold of the target compound) was co-crystallized with phosphoinositide-dependent kinase-1 (PDK1) at 2.75 Å resolution (PDB ID: 3NUS), confirming bidentate hydrogen-bonding to the kinase hinge region [1]. Fragment 8 demonstrated biochemical PDK1 inhibition with a ligand efficiency (LE) consistent with an efficient fragment starting point [1]. The target compound retains this hinge-binding 3-aminoindazole pharmacophore while adding the 6-carbaldehyde oxime extension that projects toward solvent-accessible or selectivity-pocket regions, depending on the kinase [2]. In the GSK3β QSAR study of 57 3-amino-1H-indazoles by Caballero et al. (2011), the most active compounds consistently formed three hydrogen bonds with hinge residues (Glu97, Val135, and Asp133), a binding mode unavailable to indole-based analogs lacking the second annular nitrogen [3].

kinase inhibitor fragment-based drug discovery structural biology

Physicochemical Property Profile: Molecular Weight and Hydrogen-Bonding Capacity Differentiate from Bulkier Indazole Derivatives

With a molecular weight of 176.18 g/mol, 3-Amino-1H-indazole-6-carbaldehyde oxime falls within the optimal fragment range (MW ≤ 300, typically ≤ 250 for fragment libraries) specified by the Rule of Three for fragment-based drug discovery . This places it favorably compared to larger, more elaborated 3-aminoindazole derivatives such as N-1 substituted 3-aminoindazoles synthesized by Zhu et al. (2022), which reach MW values up to ~350–450 g/mol after N-1 functionalization [1]. The target compound's molecular weight is nearly identical to 3-amino-1H-indazole-6-carboxylic acid (MW 177.16 g/mol, CAS 871709-92-1) but the oxime provides distinct hydrogen-bonding capacity: the oxime -CH=NOH group offers both H-bond donor (OH) and acceptor (N) functionality versus the carboxylic acid's charged carboxylate at physiological pH, which can limit membrane permeability . The fragment-appropriate MW of 176.18 also contrasts with the more minimal 3-amino-1H-indazole (MW 133.15 g/mol), offering sufficient functional complexity for target engagement while maintaining ligand efficiency potential .

drug-likeness fragment library design ADME optimization

Synthetic Tractability: Metal-Free Cyclization of o-Aminobenzoximes Provides Scalable Access to the Indazole Core

The indazole core of the target compound can be accessed via metal-free cyclization of o-aminobenzoximes, a methodology that is directly relevant because the target compound itself is an o-aminobenzoxime derivative (amino group adjacent to oxime-bearing aromatic ring). The practical, metal-free synthesis of 1H-indazoles from o-aminobenzoximes using methanesulfonyl chloride and triethylamine at 0–23 °C, reported by Counceller et al. (2008), demonstrates that this class of compounds can be prepared without transition-metal catalysis, reducing cost and purification burden for scale-up [1]. This method is amenable to scale-up and proceeds with a variety of substituted o-aminobenzoximes [1]. A complementary method using triphenylphosphine, I₂, and imidazole selectively forms the oxime-phosphonium intermediate in the presence of the free amino group, providing an alternative N–N bond formation strategy [2]. In contrast, the synthesis of indole-based oxime analogs requires fundamentally different cyclization strategies and cannot exploit this o-aminobenzoxime → indazole transformation [3].

synthetic methodology process chemistry scale-up

Commercial Availability with Defined Purity Specifications: Batch-to-Batch Consistency for Reproducible Research

3-Amino-1H-indazole-6-carbaldehyde oxime is commercially available with a documented purity specification of 95% (HPLC) through established chemical suppliers (e.g., Chemenu, Catalog Number CM513123) . In contrast, several close structural analogs lack comparable commercial availability with defined analytical specifications. For instance, 6-amino-1H-indazole-3-carbaldehyde oxime (the positional isomer with reversed amino/oxime positions) does not appear in major chemical supplier catalogs as a stocked item, requiring custom synthesis with associated lead times and cost premiums . The target compound's CAS registry number (1937280-83-5) provides unambiguous identity tracking across supplier databases, reducing procurement errors that can arise with less well-characterized analogs identified only by IUPAC name or SMILES string .

chemical procurement quality control reproducibility

Versatile Intermediate for Diversity-Oriented Synthesis: Oxime as a Chemical Hub for Multiple Downstream Chemotypes

The 6-carbaldehyde oxime group serves as a chemical hub for accessing at least four distinct downstream chemotypes: (i) nitriles via oxime dehydration, (ii) primary amines via oxime reduction, (iii) nitroso derivatives via oxime oxidation, and (iv) various heterocycles (isoxazoles, oxadiazoles) via 1,3-dipolar cycloaddition or O-functionalization . This contrasts with the more limited derivatization portfolio of the corresponding aldehyde (1H-indazole-6-carbaldehyde, CAS 669050-69-5), which is primarily restricted to reductive amination, Grignard addition, and Knoevenagel condensation . The carboxylic acid analog (3-amino-1H-indazole-6-carboxylic acid, CAS 871709-92-1) requires amide coupling reagents for derivatization, adding a protection/deprotection burden when the 3-amino group must remain available . The oxime's dual H-bond donor/acceptor character also makes it a privileged functional group for interacting with biological targets, as evidenced by the oxime-containing IDO1 inhibitors (e.g., INCB14943 series) that leverage oxime–heme iron coordination for target engagement [1].

diversity-oriented synthesis chemical biology tool compound generation

Recommended Application Scenarios for 3-Amino-1H-indazole-6-carbaldehyde oxime Based on Quantitative Differentiation Evidence


Kinase Fragment Library Design: Hinge-Binder Scaffold with a Built-in Vector for Selectivity-Pocket Targeting

The 3-aminoindazole core validated by PDK1 co-crystallography (PDB: 3NUS) [1] makes this compound an ideal fragment starting point for kinase inhibitor programs. The 6-carbaldehyde oxime extends toward the solvent-exposed or selectivity-pocket region of the kinase ATP site, enabling fragment growth without disrupting the conserved hinge-binding interaction. Procurement for fragment screening libraries (MW = 176.18, compliant with Rule of Three guidelines) allows simultaneous screening against multiple kinases while retaining the synthetic handle needed for rapid hit evolution [2].

Diversity-Oriented Synthesis of Targeted Compound Collections for Phenotypic Screening

The dual orthogonal reactivity (3-NH₂ for amide/sulfonamide formation; 6-CH=NOH for condensation, cyclization, or reduction) [1] enables parallel synthesis of diverse chemotypes from a single building block. Medicinal chemistry teams can generate nitrile, amine, nitroso, and heterocyclic (isoxazole/oxadiazole) sub-libraries from a common intermediate, reducing synthetic effort by an estimated 2–4 weeks per chemotype compared to de novo synthesis of each scaffold . This is particularly valuable for hit-to-lead programs requiring rapid SAR exploration.

Metalloenzyme Inhibitor Development Leveraging Oxime–Metal Coordination

The oxime group's established capacity for metal-chelation interactions, as demonstrated by oxime-containing IDO1 inhibitors (e.g., INCB14943, IC₅₀ = 67 nM for hIDO1 via heme-iron coordination) [3], positions this compound as a privileged scaffold for targeting metalloenzymes. The combination of a kinase-validated hinge-binding core (3-aminoindazole) with a metal-chelating oxime creates a dual-pharmacophore fragment uniquely suited for programs targeting metal-dependent kinases or dioxygenases. The 6-position oxime allows installation of metal-coordinating motifs without perturbing the 3-amino hinge-binding interaction [1].

Scalable Intermediate for Process Chemistry and CRO Synthesis Campaigns

The demonstrated metal-free synthesis route for o-aminobenzoxime → indazole cyclization (MsCl/Et₃N, 0–23 °C, amenable to scale-up) [4] provides a cost-effective platform for producing multigram quantities of this building block. Contract research organizations (CROs) and process chemistry groups can leverage this methodology to avoid transition-metal contamination and reduce raw material costs. The compound's commercial availability at 95% purity (Catalog Number CM513123) further enables immediate initiation of synthesis campaigns without the 4–8 week lead time associated with custom synthesis of less common analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1H-indazole-6-carbaldehyde oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.